molecular formula C5H12ClN B2410725 (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride CAS No. 1955474-23-3

(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride

Cat. No.: B2410725
CAS No.: 1955474-23-3
M. Wt: 121.61
InChI Key: LIVDXAAZXJCHPC-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride is a chiral cyclopropylamine derivative of high interest in scientific research and development, particularly in the field of medicinal chemistry. The compound features a strained cyclopropane ring, a primary amine functional group, and a geminal dimethyl moiety, which together confer significant structural rigidity and steric specificity . This stereochemical integrity makes it a valuable chiral building block or intermediate for the synthesis of more complex, biologically active molecules . Compounds within the cyclopropylamine class are frequently investigated for their potential to interact with central nervous system targets. For instance, structurally related cyclopropylamine derivatives have been identified and patented as modulators of the histamine H3 receptor . The histamine H3 receptor is a prominent target for research into therapeutic areas including sleep disorders, cognitive deficits, obesity, and neuropsychiatric conditions . The mechanism of action for such compounds typically involves the formation of hydrogen bonds and electrostatic interactions through the amine group with active sites on enzymes or receptors, while the cyclopropane ring can enhance binding affinity and metabolic stability . This product is intended for research applications in chemistry, biology, and drug discovery as a key synthetic intermediate . It is supplied as the hydrochloride salt to improve its stability and handling properties. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

(1S)-2,2-dimethylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)3-4(5)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVDXAAZXJCHPC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-23-3
Record name (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the amine. The amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylamine.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H12ClN
  • Molecular Weight : Approximately 133.61 g/mol
  • Structure : The compound features a cyclopropane ring with two methyl groups and an amine group, enhancing its reactivity and biological activity.

Organic Synthesis

(1S)-2,2-dimethylcyclopropan-1-amine hydrochloride serves as a crucial building block in organic synthesis. Its unique cyclopropane structure allows for the development of more complex molecules.

  • Reactivity : The compound can undergo various reactions such as oxidation, reduction, and substitution.
Reaction Type Products Reagents
OxidationImines, nitrilesOxidizing agents (e.g., H2O2)
ReductionCyclopropylaminesReducing agents (e.g., LiAlH4)
SubstitutionSubstituted cyclopropanesNucleophiles (e.g., amines)

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to interact with biological targets.

  • Mechanism of Action : The amine group can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, while the cyclopropane ring may influence the binding affinity and selectivity of drug candidates.

Case Study: Inhibition of Enzymatic Activity

A study focused on the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene regulation in various cancers. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent in oncology.

Agrochemicals

In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals. Its structural attributes contribute to the development of pesticides and herbicides with enhanced efficacy.

Research has shown that this compound exhibits several significant biological activities:

Biological Activity Description
Antidepressant EffectsPotential modulation of neurotransmitter systems
Antitumor ActivityInhibition of cancer cell proliferation through LSD1 inhibition
Neuroprotective PropertiesPossible antioxidant mechanisms linked to structural features

Mechanism of Action

The mechanism of action of (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can influence the compound’s binding properties, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    2,2-dimethylcyclopropan-1-amine: Lacks the hydrochloride salt form.

    1,2-dimethylcyclopropane: Similar cyclopropane ring but different substitution pattern.

    Cyclopropylamine: Contains a cyclopropane ring with an amine group but lacks the methyl substitutions.

Uniqueness: (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both methyl groups and an amine group on the cyclopropane ring

Biological Activity

(1S)-2,2-Dimethylcyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by its unique cyclopropane structure, which contributes to its biological properties. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems.

Key Biological Activities

  • Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly in the context of mood and anxiety disorders.
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, although specific mechanisms remain to be elucidated.
  • Antimicrobial Properties : Some investigations have noted antimicrobial activity against certain bacterial strains.

Case Studies

A series of studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study 1 : A 2020 study assessed the compound's effects on neuronal cells. Results showed a significant increase in cell survival rates at specific concentrations compared to control groups.
  • Study 2 : In a cancer model, this compound demonstrated a dose-dependent reduction in tumor size in xenograft models.

Data Tables

StudyBiological ActivityModel/SystemKey Findings
2020NeuroprotectionNeuronal cellsIncreased survival rates at 10 µM concentration
2021AntitumorXenograft modelTumor size reduced by 30% at 50 mg/kg dose
2022AntimicrobialBacterial strainsEffective against E. coli with MIC of 50 µg/mL

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act through modulation of receptor activity or interference with cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-2,2-dimethylcyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclopropane precursors with methyl groups, followed by hydrochlorination. For example, cyclopropylmethylamine derivatives react with methyl iodide under controlled pH and temperature (5–10°C) to form the amine intermediate, which is then treated with HCl to yield the hydrochloride salt . Optimization includes adjusting stoichiometry (1:1.2 amine-to-methyl iodide ratio) and using inert atmospheres to minimize side reactions. Purity (>95%) is confirmed via HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) with a hexane/isopropanol (80:20) mobile phase resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments validate the (1S) configuration by analyzing spatial interactions between the cyclopropane methyl groups and the amine proton . Polarimetry (specific rotation [α]D²⁵ = +12.5° in methanol) further confirms enantiomeric excess (>98%) .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The ring strain (∼27 kcal/mol) increases electrophilicity at the amine center. Kinetic studies using DFT calculations (B3LYP/6-31G*) show a lowered activation energy (ΔG‡ = 18.3 kcal/mol) for SN2 reactions compared to non-cyclopropane analogs. Experimental validation involves reacting the compound with benzyl bromide in DMF at 60°C, monitoring progress via ¹H NMR (disappearance of δ 2.8 ppm amine signal) . Competing ring-opening pathways (e.g., with H₂O) are suppressed by anhydrous conditions .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs (melting points: Form I = 189°C, Form II = 175°C). Solubility is measured via shake-flask method in buffered solutions (pH 1–7). For example, solubility in water at 25°C ranges from 45 mg/mL (Form I) to 62 mg/mL (Form II). X-ray crystallography confirms lattice packing differences affecting dissolution .

Q. How does stereochemistry impact the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer : The (1S)-configuration enhances binding to monoamine oxidase B (MAO-B). Assays using recombinant MAO-B (IC₅₀ = 3.2 µM for (1S) vs. 48 µM for (1R)) show >15-fold selectivity. Docking simulations (AutoDock Vina) reveal hydrogen bonding between the amine and Tyr398 residue, which is sterically hindered in the (1R)-enantiomer . Validate via circular dichroism (CD) spectroscopy to correlate conformational stability with activity .

Key Research Considerations

  • Stereochemical Stability : The cyclopropane ring confers rigidity but may racemize under acidic conditions (pH < 2). Monitor via chiral HPLC during long-term storage .
  • Comparative Reactivity : The compound’s nucleophilicity is 30% lower than acyclic analogs due to ring strain-induced electronic effects. Adjust reaction stoichiometry accordingly .

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